molecular formula C9H7BrO2 B8556251 (5-Bromobenzofuran-7-yl)methanol

(5-Bromobenzofuran-7-yl)methanol

Cat. No. B8556251
M. Wt: 227.05 g/mol
InChI Key: LOHHVOOXFDGWLJ-UHFFFAOYSA-N
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Patent
US05935972

Procedure details

A solution of (5-bromo-benzofuran-7-yl)-methanol (327 mg) in 1,4-dioxan (20 ml ) was treated with manganese dioxide (371 mg) and heated at reflux for 2 h. The reaction mixture was filtered, the cake was washed with chloroform (30 ml) and the combined filtrates were evaporated in vacuo to give the title compound as an orange solid (309 mg).
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
371 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][OH:12])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
BrC=1C=C(C2=C(C=CO2)C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
371 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the cake was washed with chloroform (30 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C=CO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 309 mg
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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